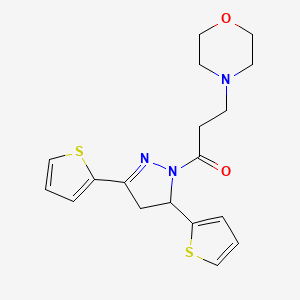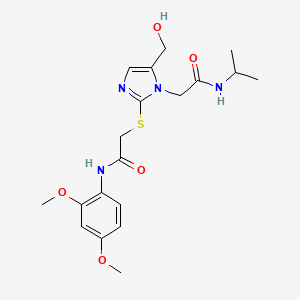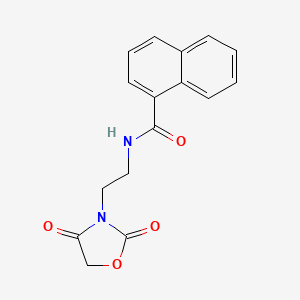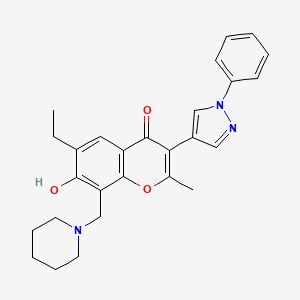
1-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-3-morpholin-4-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-3-morpholin-4-ylpropan-1-one, also known as DTPMP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. DTPMP is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.
Scientific Research Applications
Molecular Docking and Antibacterial Activity
A study on novel synthesized pyrazole derivatives, which might include compounds similar to 1-(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-3-morpholin-4-ylpropan-1-one, focused on their molecular docking and antibacterial activities. These compounds were synthesized from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one by cyclization reactions. The antimicrobial susceptibility of these compounds was evaluated against Staphylococcus aureus and Escherichia coli, with variations in substituents affecting their effectiveness. Molecular docking was employed to understand the binding interactions of these compounds with bacterial proteins, highlighting the potential of these pyrazole derivatives as bioactive compounds against bacterial infections (Khumar, Ezhilarasi, & Prabha, 2018).
Synthetic Route to 2,3-Dihydrothiopyran-4-ones
Another research explored a synthetic route towards 2,3-dihydrothiopyran-4-ones via a [5C + 1S] annulation method, which could be related to the chemical class of this compound. This method was utilized in synthesizing an inhibitor of DNA-dependent protein kinase (DNA-PK), highlighting its potential application in therapeutic areas, particularly in cancer research where DNA-PK plays a crucial role (Bi, Dong, Li, Liu, & Zhang, 2005).
Multi-Target Agents for Enzyme Inhibition
A novel series of polyfluoro substituted pyrazoline type sulfonamides, which may share structural similarities with this compound, were designed and evaluated for their inhibitory effects on acetylcholinesterase and human carbonic anhydrase I and II enzymes. These compounds exhibited significant inhibitory activity, suggesting their potential as multi-target agents in the treatment of conditions where enzyme inhibition is beneficial (Yamali, Gul, Kazaz, Levent, & Gulcin, 2020).
Chiroptical Properties in Supramolecular Assemblies
The solvent-induced chiroptical properties of an optically active, regioregular polythiophene, which could be chemically related to this compound, were studied. This research provided insights into the conformation, morphology, and size changes of polythiophene aggregates in various solvents, offering a foundation for understanding the chiroptical behavior in supramolecular assemblies (Goto, Okamoto, & Yashima, 2002).
properties
IUPAC Name |
1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-3-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c22-18(5-6-20-7-9-23-10-8-20)21-15(17-4-2-12-25-17)13-14(19-21)16-3-1-11-24-16/h1-4,11-12,15H,5-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUNZUALTBMNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2869146.png)
![N-(4-chlorobenzyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2869148.png)
![3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869149.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2869152.png)
![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2869154.png)
![1-(4-Fluorophenyl)-2-[[5-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2869155.png)
![2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2869157.png)
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869158.png)


